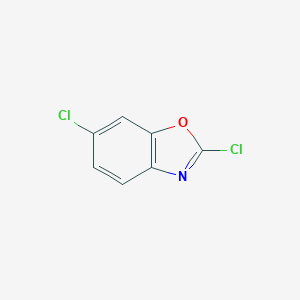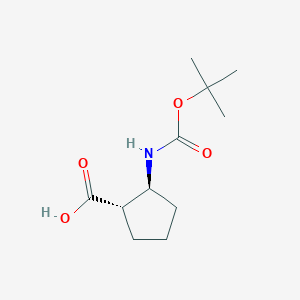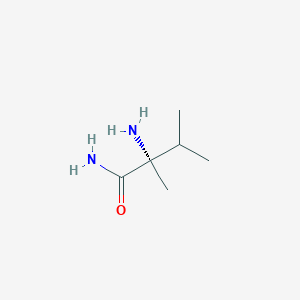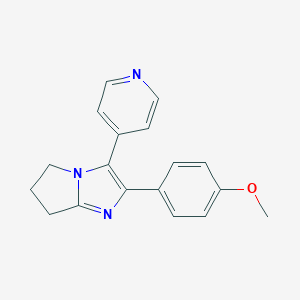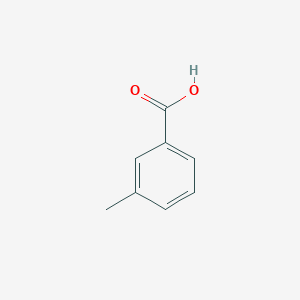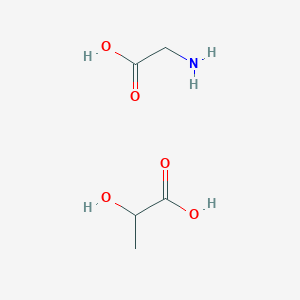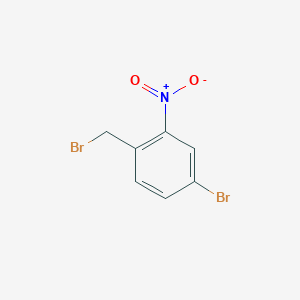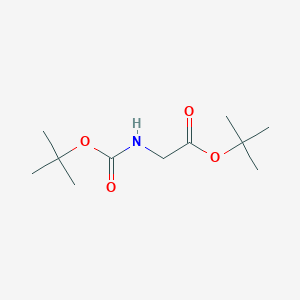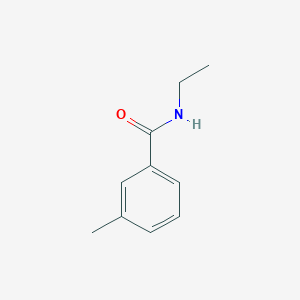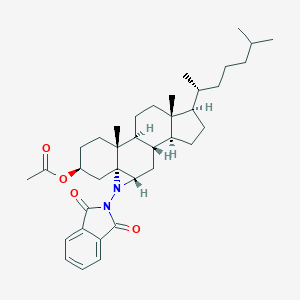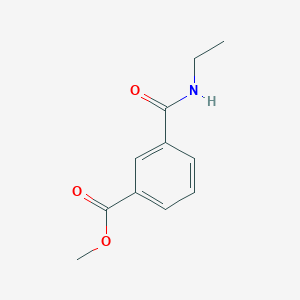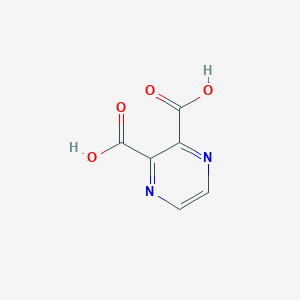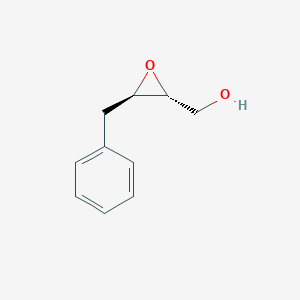
3-Benzylglycidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylglycidol is a chemical compound that is widely used in scientific research for its unique properties. It is a glycidol derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Benzylglycidol is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may be related to its anticancer properties.
Biochemische Und Physiologische Effekte
3-Benzylglycidol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been found to have antiviral and antibacterial properties. It has also been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Benzylglycidol in lab experiments is its unique properties. It has been found to have various biological activities, making it a useful tool for studying cellular processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using 3-Benzylglycidol in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, it may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research on 3-Benzylglycidol. One area of research is the development of new synthesis methods for 3-Benzylglycidol, which may improve its availability and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-Benzylglycidol and its potential use in the treatment of various diseases. Finally, future research may focus on the development of new derivatives of 3-Benzylglycidol with improved biological activities.
Synthesemethoden
3-Benzylglycidol can be synthesized through the reaction of benzaldehyde with glycidol. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzylglycidol has been widely used in scientific research for its unique properties. It has been found to have various biological activities, including anticancer, antiviral, and antibacterial properties. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
116949-62-3 |
|---|---|
Produktname |
3-Benzylglycidol |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
[(2R,3R)-3-benzyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
XJBQHGGFOBLJDF-NXEZZACHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |
SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
Andere CAS-Nummern |
116949-62-3 |
Synonyme |
3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
